molecular formula C19H13NO2 B012264 6-Nitro-5-methylchrysene CAS No. 105802-11-7

6-Nitro-5-methylchrysene

Cat. No.: B012264
CAS No.: 105802-11-7
M. Wt: 287.3 g/mol
InChI Key: BRHWSCIEJDCELY-UHFFFAOYSA-N
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Description

Significance within Polycyclic Aromatic Hydrocarbon Research

Polycyclic aromatic hydrocarbons (PAHs) are a large group of organic compounds composed of two or more fused aromatic rings. iarc.frwikipedia.org They are formed from the incomplete combustion of organic materials such as coal, oil, gas, and wood. cdc.govwikipedia.org As a result, PAHs are widespread environmental contaminants found in the air, water, and soil. cdc.gov

The significance of 6-Nitro-5-methylchrysene in PAH research stems largely from its comparison to its parent compound, 5-methylchrysene (B135471). 5-methylchrysene is a well-established and potent carcinogen, exhibiting greater carcinogenic activity in experimental animals and higher mutagenicity towards Salmonella typhimurium than chrysene (B1668918) and other methylated chrysenes. oup.com In fact, its potency is considered comparable to the benchmark PAH, benzo[a]pyrene. oup.com The introduction of a nitro group at the 6-position to create this compound provides a valuable case study for understanding how structural modifications impact the biological activity of carcinogenic PAHs. oup.comnih.gov

Research has shown that while 5-methylchrysene is a strong tumor initiator on mouse skin, this compound is reported to be inactive in this regard. oup.comnih.gov This intriguing difference, despite both compounds being mutagenic in the presence of metabolic activation, highlights the complex relationship between chemical structure, metabolism, and carcinogenicity. oup.com The study of this compound helps to elucidate the mechanisms by which nitro substitution can alter the carcinogenic potential of a potent methylated PAH. oup.comnih.gov

Derivation and Chemical Classification within Nitro-PAHs

This compound is classified as a nitro-polycyclic aromatic hydrocarbon (Nitro-PAH). Nitro-PAHs are derivatives of PAHs that contain one or more nitro groups (-NO2) attached to their aromatic ring system. mdpi.comcase.edu These compounds are of significant environmental concern as many are known to be mutagenic and carcinogenic. case.eduresearchgate.net

Nitro-PAHs can be formed through two primary pathways:

Primary formation: Direct emission from combustion sources where the high temperatures facilitate the reaction of PAHs with nitrogen oxides. mdpi.com

Secondary formation: Atmospheric reactions of parent PAHs with nitrogen-containing radicals. mdpi.comcase.edu

Specifically, this compound is synthesized through the electrophilic nitration of 5-methylchrysene. oup.com This process typically involves reacting 5-methylchrysene with a nitrating agent, such as a mixture of nitric acid and sulfuric acid in acetic acid. oup.com The methyl group on the chrysene structure enhances the reactivity of the PAH towards nitration, leading to the formation of this compound as a major product. oup.com

Below are the chemical properties of this compound.

PropertyValue
Molecular FormulaC19H13NO2
Molecular Weight287.312 g/mol
CAS Number105802-11-7
AppearanceNot specified in provided results

Data sourced from Inxight Drugs and other chemical databases. drugfuture.comncats.io

Historical Context of Research on Nitro-Polycyclic Aromatic Hydrocarbons

The study of PAHs and their link to cancer has a long history, dating back to the 18th century with the observation of high rates of scrotal cancer among chimney sweeps exposed to soot. wikipedia.org However, significant research into nitro-PAHs as a distinct class of environmental contaminants began much more recently.

The widespread recognition of nitro-PAHs as environmental pollutants grew with the increasing concern over air pollution, particularly from diesel exhaust, in the latter half of the 20th century. iarc.frtandfonline.com Researchers began to identify these compounds in various environmental samples, including airborne particulates, coal fly ash, and diesel emissions. researchgate.net

Early research focused on identifying different nitro-PAH compounds and assessing their mutagenic properties, often using bacterial assays like the Ames test with Salmonella typhimurium. oup.comoup.com These studies revealed that many nitro-PAHs were potent mutagens, in some cases more so than their parent PAHs. mdpi.com This led to further investigations into their carcinogenic potential in animal models and their mechanisms of metabolic activation. researchgate.netoup.com The study of compounds like 6-nitrochrysene (B1204248) and its derivatives, including this compound, has been instrumental in advancing our understanding of how the addition of a nitro group and other substituents influences the biological activity of PAHs. researchgate.netoup.com

Detailed Research Findings

Mutagenicity Studies

Comparative mutagenicity studies have been conducted to understand the effect of the nitro group on the biological activity of 5-methylchrysene. The mutagenicity of this compound has been evaluated in Salmonella typhimurium strain TA100.

In the absence of metabolic activation (S9 mix from rat liver), both 5-methylchrysene and this compound were found to be inactive. oup.com However, in the presence of the S9 mix, both compounds exhibited mutagenic activity. oup.com Notably, this compound was found to be somewhat more mutagenic than its parent compound, 5-methylchrysene, under these conditions. oup.com

CompoundConditionMutagenic Activity
5-methylchryseneWithout S9 MixInactive
This compoundWithout S9 MixInactive
5-methylchryseneWith S9 MixMutagenic
This compoundWith S9 MixMore mutagenic than 5-methylchrysene

Data from comparative mutagenicity assays in S. typhimurium TA100. oup.com

Metabolic Pathways

The metabolism of this compound has been investigated in vitro using rat liver homogenates. oup.comnih.govoup.com These studies aimed to identify the metabolites formed and understand the pathways of metabolic activation.

The major metabolite identified from the incubation of this compound with rat liver 9000 g supernatant was trans-1,2-dihydro-1,2-dihydroxy-6-nitro-5-methylchrysene. oup.comnih.govoup.com This dihydrodiol is a precursor to a bay region dihydrodiol epoxide, a type of reactive intermediate often associated with the carcinogenicity of PAHs. nih.govoup.com

Other identified metabolites in mouse epidermis in vivo include trans-9,10-dihydro-9,10-dihydroxy-6-nitro-5-methylchrysene and 6-nitro-5-hydroxymethylchrysene. nih.govoup.com Interestingly, the formation of the proximate carcinogen trans-1,2-dihydro-1,2-dihydroxy-5-methylchrysene (5-MeC-1,2-diol) from 5-methylchrysene was found to be at lower levels than the formation of the corresponding dihydrodiol from this compound in mouse epidermis. nih.govoup.com

Despite the efficient conversion of this compound to its 1,2-dihydrodiol, its lack of tumorigenicity in mouse skin is a key area of investigation. oup.com It is suggested that the nitro substitution at the 6-position may interfere with the structural requirements for the subsequent formation of the highly reactive bay region 1,2-diol-3,4-epoxide and its interaction with DNA. nih.govnih.gov Studies have shown that the extent of DNA adduct formation from 5-methylchrysene is significantly greater than from this compound. nih.govoup.com

Parent CompoundMetabolite
This compoundtrans-1,2-dihydro-1,2-dihydroxy-6-nitro-5-methylchrysene
This compoundtrans-9,10-dihydro-9,10-dihydroxy-6-nitro-5-methylchrysene
This compound6-nitro-5-hydroxymethylchrysene
5-methylchrysenetrans-1,2-dihydro-1,2-dihydroxy-5-methylchrysene

Table of identified metabolites from in vitro and in vivo studies. oup.comnih.govoup.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

105802-11-7

Molecular Formula

C19H13NO2

Molecular Weight

287.3 g/mol

IUPAC Name

5-methyl-6-nitrochrysene

InChI

InChI=1S/C19H13NO2/c1-12-18-14-7-3-2-6-13(14)10-11-16(18)15-8-4-5-9-17(15)19(12)20(21)22/h2-11H,1H3

InChI Key

BRHWSCIEJDCELY-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3)[N+](=O)[O-]

Canonical SMILES

CC1=C(C2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3)[N+](=O)[O-]

Other CAS No.

105802-11-7

Synonyms

6-nitro-5-methylchrysene

Origin of Product

United States

Metabolic Activation and Biotransformation Pathways of 6 Nitro 5 Methylchrysene

In Vitro Metabolic Investigations

In vitro studies using various tissue preparations have been instrumental in identifying the primary metabolites of 6-nitro-5-methylchrysene and the enzymes responsible for their formation.

Rat Liver Homogenate Studies for Metabolite Identification

Initial investigations into the metabolism of this compound utilized rat liver homogenates. These studies successfully identified several key metabolites based on their spectral properties, which then served as markers for subsequent in vivo experiments. oup.comnih.gov When incubated with liver 9000 g supernatant from rats pretreated with Aroclor 1254, this compound was converted into several products. oup.comoup.com The major metabolite was identified as trans-1,2-dihydro-1,2-dihydroxy-6-nitro-5-methylchrysene. oup.com Other significant metabolites included trans-9,10-dihydro-9,10-dihydroxy-6-nitro-5-methylchrysene and 6-nitro-5-hydroxymethylchrysene. oup.com

Table 1: Metabolites of this compound Identified in Rat Liver Homogenate Studies

Metabolite Name Abbreviation
trans-1,2-dihydro-1,2-dihydroxy-6-nitro-5-methylchrysene 6-NO₂-5-MeC-1,2-diol
trans-9,10-dihydro-9,10-dihydroxy-6-nitro-5-methylchrysene 6-NO₂-5-MeC-9,10-diol
6-nitro-5-hydroxymethylchrysene

Human Hepatic Microsomal Metabolism

Studies using human hepatic microsomes have demonstrated that the human liver is capable of metabolizing this compound through both ring oxidation and nitroreduction, leading to the formation of potent carcinogenic metabolites. nih.gov The major metabolites identified in incubations with human liver microsomes include trans-1,2-dihydro-1,2-dihydroxy-6-nitrochrysene, trans-9,10-dihydro-9,10-dihydroxy-6-nitrochrysene, 6-aminochrysene, trans-1,2-dihydro-1,2-dihydroxy-6-aminochrysene, and chrysene-5,6-quinone. nih.gov

Further investigations have sought to identify the specific cytochrome P450 (P450) enzymes involved in these metabolic pathways. nih.gov Correlation analyses between the rates of metabolite formation and the activities of specific P450 enzymes have revealed that P450 1A2 is primarily responsible for the formation of trans-1,2-dihydro-1,2-dihydroxy-6-nitrochrysene, while P450 3A4 is the major enzyme involved in the production of 6-aminochrysene. nih.gov Inhibition studies using specific P450 inhibitors and antibodies have further confirmed the roles of P450 1A2 and P450 3A4 in the metabolism of this compound in the human liver. nih.gov

Human Pulmonary Microsomal Metabolism

Similar to hepatic metabolism, human pulmonary microsomes also metabolize this compound, producing a qualitatively similar pattern of metabolites, although quantitative differences are observed. nih.gov This indicates that the lung is another important site for the metabolic activation of this compound. nih.gov In the human lung, cytochrome P450 1A1 appears to play a major role in the conversion of this compound to trans-1,2-dihydro-1,2-dihydroxy-6-nitrochrysene. nih.gov

Role of Bacterial Nitroreductase Activity

Bacterial nitroreductases, particularly those found in the intestinal microflora, play a significant role in the metabolism of nitroaromatic compounds. These enzymes catalyze the reduction of the nitro group, a key activation step for many nitro-PAHs. nih.gov For instance, the intestinal microflora can metabolize 6-nitrochrysene (B1204248) to 6-aminochrysene, N-formyl-6-aminochrysene, and 6-nitrosochrysene. nih.gov The rate of this nitroreduction can vary between species, with human intestinal microflora showing a high capacity for metabolizing 6-nitrochrysene. nih.gov The flavoprotein nitroreductase found in Escherichia coli is one such enzyme that reduces nitro groups to the corresponding hydroxylamine. wikipedia.org

In Vivo Metabolic Studies

In vivo studies, particularly in murine models, have provided valuable insights into the metabolic fate of this compound in a whole-organism context.

Murine Epidermal Metabolism and Metabolite Identification

Studies conducted on mouse epidermis have identified several key metabolites of this compound. The identified metabolites include trans-1,2-dihydro-1,2-dihydroxy-6-nitro-5-methylchrysene (6-NO₂-5-MeC-1,2-diol), which is a precursor to a bay region dihydrodiol epoxide, trans-9,10-dihydro-9,10-dihydroxy-6-nitro-5-methylchrysene, and 6-nitro-5-hydroxymethylchrysene. oup.comnih.gov Interestingly, the levels of 6-NO₂-5-MeC-1,2-diol formed in the mouse epidermis were found to be greater than those of the proximate carcinogen trans-1,2-dihydro-1,2-dihydroxy-5-methylchrysene formed from the parent compound 5-methylchrysene (B135471). oup.comnih.gov Further metabolism of 6-NO₂-5-MeC-1,2-diol in the mouse epidermis leads to the formation of 1,2,3,4-tetraols. oup.comnih.gov

Table 2: Metabolites of this compound Identified in Murine Epidermis

Metabolite Name Abbreviation
trans-1,2-dihydro-1,2-dihydroxy-6-nitro-5-methylchrysene 6-NO₂-5-MeC-1,2-diol
trans-9,10-dihydro-9,10-dihydroxy-6-nitro-5-methylchrysene
6-nitro-5-hydroxymethylchrysene

Formation of Dihydrodiols and Tetrols

A key pathway in the metabolic activation of many PAHs, including this compound, is the formation of dihydrodiols and subsequently tetrols. iarc.frnih.gov In vivo studies in mouse epidermis have identified trans-1,2-dihydro-1,2-dihydroxy-6-nitro-5-methylchrysene (6-NO2-5-MeC-1,2-diol) and trans-9,10-dihydro-9,10-dihydroxy-6-nitro-5-methylchrysene as metabolites of this compound. nih.gov The formation of 6-NO2-5-MeC-1,2-diol is significant as it is a precursor to a bay region dihydrodiol epoxide, a type of reactive metabolite often associated with the carcinogenic activity of PAHs. nih.gov

Influence of Intestinal Microflora on Biotransformation

The gut microbiome plays a significant role in the metabolism of xenobiotics, including this compound. nih.govresearchgate.net Bacterial nitroreductases within the intestinal microflora can reduce the nitro group of 6-nitrochrysene, a critical activation step for many nitroaromatic compounds. nih.govresearchgate.net In vitro studies using semicontinuous culture systems have demonstrated that intestinal microflora can metabolize 6-nitrochrysene to 6-aminochrysene, N-formyl-6-aminochrysene, and 6-nitrosochrysene. nih.gov

Enzymatic Systems Involved in this compound Metabolism

The biotransformation of this compound is orchestrated by a variety of enzymatic systems, each playing a distinct role in its activation and detoxification.

Cytochrome P450 Isoforms (e.g., CYP1A1, CYP1A2, CYP3A4, CYP2C10)

Cytochrome P450 (CYP) enzymes are a major family of phase I metabolizing enzymes that are heavily involved in the oxidation of PAHs. oup.comiarc.fr The CYP1 family, which includes CYP1A1, CYP1A2, and CYP1B1, is particularly important in the activation of these compounds. oup.com While specific data on this compound is limited, studies on the related compound 6-nitrochrysene show that human hepatic and pulmonary cytochrome P450 enzymes are involved in its metabolism. preprints.org P450 1B1, in particular, has been shown to have high catalytic activity for the activation of various polycyclic aromatic hydrocarbons and their dihydrodiol derivatives. researchgate.net In general, for chemical carcinogens, CYP enzymes, especially isoforms 1A1, 1A2, 1B1, 2A6, 2E1, and 3A4, are responsible for a significant portion of their bioactivation. researchgate.netnih.gov

Nitroreductases and Reductive Metabolic Pathways

Nitroreductases are key enzymes in the metabolic activation of nitroaromatic compounds. preprints.orgpreprints.org These enzymes catalyze the reduction of the nitro group, a crucial step that can lead to the formation of reactive intermediates. researchgate.net As discussed previously, intestinal microflora possess nitroreductase activity that metabolizes 6-nitrochrysene to genotoxic compounds like 6-aminochrysene. nih.gov In addition to the gut microbiota, mammalian nitroreductases, such as xanthine (B1682287) oxidase, can also participate in the reductive activation of nitroaromatics. researchgate.net

Contributions of Aldo-Keto Reductases and Sulfotransferases to Metabolite Formation

Aldo-keto reductases (AKRs) are another important class of enzymes involved in the metabolism of PAHs. nih.govfrontiersin.org They catalyze the oxidation of non-K-region trans-dihydrodiols of PAHs to form o-quinones, which are reactive metabolites. nih.govacs.org This pathway has been demonstrated for several PAHs, including chrysene (B1668918) and 5-methylchrysene. nih.gov While direct evidence for this compound is not available, the structural similarity suggests a potential role for AKRs in its metabolism. Human AKR isoforms such as AKR1A1 and AKR1C1–AKR1C4 are involved in the metabolic activation of PAH trans-dihydrodiols. nih.govacs.org

Molecular Mechanisms of Dna Adduct Formation by 6 Nitro 5 Methylchrysene

Characterization of DNA Binding and Adduct Structures

The metabolic activation of 6-nitro-5-methylchrysene (6-NO2-5-MeC) proceeds through the formation of dihydrodiol and diol epoxide metabolites. nih.gov In mouse epidermis, identified metabolites include trans-1,2-dihydro-1,2-dihydroxy-6-nitro-5-methylchrysene (6-NO2-5-MeC-1,2-diol), which is a precursor to a bay-region dihydrodiol epoxide, as well as trans-9,10-dihydro-9,10-dihydroxy-6-nitro-5-methylchrysene and 6-nitro-5-hydroxymethylchrysene. nih.gov The primary pathway for DNA adduction involves the formation of a bay-region 1,2-diol-3,4-epoxide, which is a reactive electrophile. nih.govoup.com

Studies involving the reaction of the bay-region diol epoxide of 6-NO2-5-MeC with calf thymus DNA have confirmed the formation of covalent adducts. nih.govresearchgate.net The chromatographic patterns of DNA adducts formed in mouse epidermis from 6-NO2-5-MeC are qualitatively similar to those formed from the parent compound, 5-methylchrysene (B135471) (5-MeC). nih.govoup.com These adducts primarily involve the covalent binding of the reactive epoxide intermediate to the nucleophilic sites on DNA bases, such as deoxyguanosine and deoxyadenosine. acs.orgresearchgate.net

Comparative Analysis of DNA Adduct Levels with Related Compounds (e.g., 5-methylchrysene)

A comparative analysis between this compound and its non-nitrated counterpart, 5-methylchrysene, reveals significant differences in their DNA binding efficiency. In mouse epidermis, the total formation of DNA adducts from 5-MeC was 15-fold greater than that from 6-NO2-5-MeC. nih.govresearchgate.net This disparity is also observed in in vitro experiments where the bay-region diol epoxide of 5-MeC formed approximately four times more adducts with calf thymus DNA than the corresponding diol epoxide of 6-NO2-5-MeC. nih.govresearchgate.net

Interestingly, the metabolic formation of the precursor to the reactive epoxide, 6-NO2-5-MeC-1,2-diol, was found to be greater than the formation of the analogous 5-MeC-1,2-diol from 5-MeC in mouse epidermis. nih.govoup.com Furthermore, the subsequent conversion of these dihydrodiols to tetraols, which indicates the formation of the ultimate reactive diol epoxide, occurred to a similar extent for both compounds. nih.govoup.com This suggests that the significant difference in DNA adduct levels is not due to a lower formation of the reactive metabolite of 6-NO2-5-MeC, but rather to a reduced reactivity of the diol epoxide with DNA. nih.gov

Comparative DNA Adduct Formation: this compound vs. 5-Methylchrysene
CompoundExperimental SystemFindingRelative Adduct Level
This compoundMouse Epidermis (in vivo)Significantly lower DNA adduct formation compared to 5-MeC.1
5-MethylchryseneMouse Epidermis (in vivo)15-fold greater DNA adduct formation than 6-NO2-5-MeC.15
This compound-1,2-diol-3,4-epoxideCalf Thymus DNA (in vitro)Lower level of adducts formed compared to the 5-MeC equivalent.1
5-Methylchrysene-1,2-diol-3,4-epoxideCalf Thymus DNA (in vitro)~4-fold greater adduct formation than the 6-NO2-5-MeC equivalent.4

Impact of Nitro Substitution on DNA Interaction Specificity

The presence of the nitro group at the 6-position of the chrysene (B1668918) ring system has a profound inhibitory effect on the compound's ability to form DNA adducts. nih.gov It is hypothesized that the nitro substitution interferes with the structural requirements of the 1,2-diol-3,4-epoxide that are necessary for efficient and specific interactions with DNA. nih.govresearchgate.netnih.gov This steric hindrance may disrupt the optimal conformation for the reaction between the diol epoxide and the target sites on the DNA molecule. nih.govoup.com

While the chromatographic profiles of the adducts from 6-NO2-5-MeC and 5-MeC are qualitatively similar, the quantitative difference in adduct formation underscores the significant impact of the nitro group. nih.gov The low in vivo DNA binding of 6-NO2-5-MeC is considered a likely reason for its lack of tumorigenicity compared to the potent carcinogen 5-MeC. nih.govnih.gov

Stereochemical Aspects of Epoxide Formation and DNA Adduction

The metabolic activation of polycyclic aromatic hydrocarbons like 5-methylchrysene to their ultimate carcinogenic forms involves the formation of specific stereoisomers of diol epoxides. semanticscholar.orgresearchgate.netacs.org The bay-region diol epoxide of 5-methylchrysene has four stereoisomers. The conformation of the adducts formed from the covalent binding of these different isomeric diol epoxides to DNA has been studied. nih.gov

For instance, only the adducts derived from the (+)-5-MeCDE isomer, which has an R,S,S,R absolute configuration, exhibit a distinct positive linear dichroism signal. nih.gov This indicates a specific orientation of the hydrocarbon residue relative to the DNA helix. nih.gov While specific studies on the stereochemistry of this compound epoxide formation are less detailed, the principles of stereoselective metabolism and DNA adduction are expected to apply. nih.govresearchgate.net The addition of the nitro group likely influences the conformation of the resulting diol epoxide, which in turn affects its ability to bind to DNA, contributing to the observed lower adduct levels. nih.govnih.gov The adducts formed from both cis and trans opening of the epoxide ring typically involve the amino groups of deoxyguanosine or deoxyadenosine. acs.orgresearchgate.net

Genotoxicity and Mutagenicity Assessments of 6 Nitro 5 Methylchrysene

Ames Test and Salmonella typhimurium Mutagenicity Studies with Metabolic Activation Systems

The Ames test, a bacterial reverse mutation assay using Salmonella typhimurium strains, is a standard method for detecting the mutagenic potential of chemical substances. evotec.com Studies on 6-Nitro-5-methylchrysene have utilized this assay to compare its activity with that of 5-methylchrysene (B135471).

In assays using the S. typhimurium strain TA100, which detects base-pair substitution mutations, neither this compound nor 5-methylchrysene showed mutagenic activity in the absence of a metabolic activation system. oup.com However, when a rat liver 9000 g supernatant (S9) was included for metabolic activation, both compounds became mutagenic. oup.com Interestingly, under these conditions, this compound was found to be slightly more mutagenic than 5-methylchrysene in this specific strain. oup.com

In contrast, when tested with the TA98 strain, which detects frameshift mutations, neither compound exhibited high activity, even with metabolic activation, and they were essentially inactive without it. oup.comoup.com This suggests that the mutagenic activity of this compound and its parent compound in this bacterial system is primarily due to base-pair substitutions rather than frameshift mutations.

Table 1: Mutagenicity of this compound in Salmonella typhimurium

CompoundS. typhimurium StrainMetabolic Activation (S9)Mutagenic ActivityReference
This compoundTA100AbsentInactive oup.com
This compoundTA100PresentMutagenic (Slightly more active than 5-methylchrysene) oup.com
This compoundTA98AbsentEssentially Inactive oup.com
This compoundTA98PresentLow Activity oup.com
5-methylchryseneTA100AbsentInactive oup.com
5-methylchryseneTA100PresentMutagenic oup.com

Mammalian Cell Genotoxicity Assays

While 5-methylchrysene is a potent tumor initiator in mouse skin, studies have shown that this compound is apparently inactive as a tumor initiator in the same model. oup.comnih.gov This lack of tumorigenicity is intriguing given its mutagenic activity in the Ames test and its efficient metabolic conversion to a 1,2-dihydrodiol, a type of metabolite often associated with carcinogenesis. oup.com

Influence of Metabolic Activation Systems (e.g., S9 supernatant) on Mutagenic Potential

Metabolic activation is a prerequisite for the mutagenicity of this compound. oup.com The S9 fraction, a supernatant from centrifuged liver homogenate, contains a mixture of microsomal and cytosolic enzymes that simulate the metabolic processes in the liver. taylorandfrancis.comtrinova.deevotec.com These enzymes, including cytochrome P450s, are necessary to convert the pro-mutagen into its active, DNA-damaging form. taylorandfrancis.comxenometrix.ch

For this compound, studies using rat liver homogenates (S9) have identified the major metabolite as trans-1,2-dihydro-1,2-dihydroxy-6-nitro-5-methylchrysene. oup.comnih.gov This indicates that the primary metabolic pathway involves ring oxidation to form a dihydrodiol. oup.com This metabolic conversion is efficient; however, it does not translate to high tumorigenicity. oup.comnih.gov

A comparative study of DNA binding following metabolic activation in mouse epidermis provided a critical insight: the extent of DNA adduct formation from 5-methylchrysene was 15-fold greater than from this compound. nih.gov This suggests that while metabolic activation occurs, the subsequent steps leading to extensive DNA damage are significantly hindered for the nitro-substituted compound.

Table 2: Comparative Metabolism and DNA Binding in Mouse Epidermis

CompoundKey Metabolite FormedRelative DNA Adduct FormationReference
This compoundtrans-1,2-dihydro-1,2-dihydroxy-6-nitro-5-methylchrysene1x (Baseline) nih.gov
5-methylchrysenetrans-1,2-dihydro-1,2-dihydroxy-5-methylchrysene15x greater than this compound nih.gov

Mechanisms of Mutagenesis Induced by this compound and its Metabolites

The mechanism of mutagenesis for many polycyclic aromatic hydrocarbons (PAHs), including 5-methylchrysene, involves metabolic activation to a bay-region dihydrodiol epoxide. iarc.frmdpi.com This highly reactive electrophile can then form covalent bonds with DNA, creating adducts that can lead to mutations if not repaired. iarc.frnih.gov

For this compound, the metabolic pathway appears to follow a similar route, with the formation of trans-1,2-dihydro-1,2-dihydroxy-6-nitro-5-methylchrysene being a key step. oup.com This dihydrodiol is the precursor to the corresponding bay-region 1,2-diol-3,4-epoxide. nih.gov The chromatographic patterns of DNA adducts formed in mouse epidermis from both this compound and 5-methylchrysene were found to be qualitatively similar, supporting the idea of a common mechanistic pathway. nih.gov

However, the quantity of these adducts differs dramatically. The reaction between calf thymus DNA and the bay-region 1,2-diol-3,4-epoxides of both compounds showed that the diol epoxide of 5-methylchrysene formed approximately four times more adducts than the diol epoxide of this compound. nih.gov The significantly lower level of DNA binding in vivo is considered the primary reason for the compound's lack of tumorigenicity compared to its parent. nih.gov It is hypothesized that the presence of the nitro group at the 6-position, which is adjacent to the bay region, sterically interferes with the structural conformation required for the diol epoxide to effectively interact with and bind to DNA. nih.gov

Structure Activity Relationship Studies for 6 Nitro 5 Methylchrysene

Impact of Nitro Group Position on Biological Activity

The introduction of a nitro (NO₂) group to an aromatic ring significantly alters the molecule's electronic properties and reactivity. The nitro group is a strong electron-withdrawing group, which can decrease the electron density of the aromatic system through both inductive and resonance effects. mdpi.comdoubtnut.com This modification can influence how the compound interacts with biological systems and undergoes metabolic activation. nih.gov In many nitro-PAHs, biological activity can be initiated through two primary metabolic pathways: nitroreduction, where the nitro group is reduced to form reactive nitroso or nitrenium ions that can bind to DNA, or ring oxidation, which is the typical activation pathway for parent PAHs leading to the formation of diol epoxides. svedbergopen.com

The position of the nitro group on the chrysene (B1668918) ring is a critical determinant of which metabolic pathway predominates and the ultimate biological outcome. For instance, the carcinogenicity of some nitrochrysenes is thought to proceed through reduction of the nitro group followed by the formation of DNA adducts. dntb.gov.ua The nitro group's presence can also influence the molecule's polarity and its ability to interact with specific enzymes or cellular targets. nih.govresearchgate.net The placement of the nitro group at the 6-position in 6-nitro-5-methylchrysene, adjacent to the methyl group in the molecule's bay region, has a decisive impact on its activity, primarily through steric effects that modulate the dominant metabolic activation pathway, as will be discussed in subsequent sections.

Effects of Methyl Substitution on Mutagenicity and DNA Binding Efficiency

Methyl substitution on a PAH can significantly enhance its carcinogenicity, particularly when the methyl group is located in a sterically crowded bay region. researchgate.net The parent compound, 5-methylchrysene (B135471) (5-MeC), is a potent carcinogen precisely because the methyl group in the bay region facilitates the formation of a highly reactive bay-region diol epoxide, which is considered its ultimate carcinogenic metabolite. researchgate.netnih.gov

However, the addition of a nitro group at the 6-position, immediately adjacent to the methyl group, drastically alters this outcome. Studies comparing this compound with 5-methylchrysene reveal a dramatic decrease in biological activity for the nitro-substituted compound. nih.gov The metabolic activation of 5-MeC proceeds through the formation of trans-1,2-dihydro-1,2-dihydroxy-5-methylchrysene (5-MeC-1,2-diol), a precursor to the bay-region diol epoxide. nih.gov While this compound is also metabolized to its corresponding 1,2-diol (trans-1,2-dihydro-1,2-dihydroxy-6-nitro-5-methylchrysene), its subsequent activation and binding to DNA are severely impeded. nih.gov

In mouse epidermis, the level of DNA adducts formed from 5-MeC was 15-fold greater than that from this compound. nih.gov This suggests that while the initial steps of metabolic activation may occur, the presence of the bulky nitro group adjacent to the methyl group interferes with the conversion to the ultimate carcinogenic epoxide or its ability to effectively bind to DNA. nih.gov This inhibitory effect of an adjacent substituent contrasts with the general enhancing effect seen with bay-region methyl groups alone. researchgate.netnih.gov

Comparative Analysis of Biological Activities with Isomeric and Analogous Polycyclic Aromatic Hydrocarbons

A comparative analysis of this compound with its structural relatives highlights the specific roles of the nitro and methyl groups in defining its biological profile.

Comparison with 5-Methylchrysene (5-MeC): The most striking comparison is with 5-methylchrysene. 5-MeC is recognized as a possible human carcinogen and is a potent tumor initiator in animal models. nih.govmdpi.comwikipedia.org In stark contrast, this compound is reported to be inactive as a carcinogen. nih.gov The primary reason for this difference lies in the efficiency of metabolic activation to a DNA-binding species. Although this compound forms its proximate carcinogenic metabolite (the 1,2-diol) at levels even greater than 5-MeC does in mouse epidermis, its conversion to DNA adducts is significantly lower. nih.gov Furthermore, in vitro reactions between calf thymus DNA and the synthetic bay-region diol epoxides of both compounds showed that the diol epoxide of 5-MeC formed approximately four times more adducts than the diol epoxide of this compound. nih.gov

CompoundCarcinogenic ActivityKey MetaboliteRelative DNA Adduct Formation
5-MethylchrysenePotent CarcinogenBay-region 1,2-diol-3,4-epoxideHigh (15-fold higher than this compound in mouse skin) nih.gov
This compoundInactiveBay-region 1,2-diol-3,4-epoxide (formation/reactivity hindered)Low nih.gov

Comparison with Isomeric Methylchrysenes: The position of the methyl group is crucial. Studies on various alkylated chrysenes in zebrafish embryos have shown that 5-methylchrysene induces morphological effects, whereas 2-methylchrysene (B135452) does not, demonstrating that specific structural differences are critical for biological activity. nih.gov This underscores that the placement of the methyl group specifically in the bay region at position 5 is a key feature for the high carcinogenic potential of 5-MeC.

Comparison with 6-Nitrochrysene (B1204248) (6-NC): 6-Nitrochrysene, which lacks the methyl group at position 5, is also a known mutagen and carcinogen. tandfonline.com Its mechanism is believed to involve metabolic activation, but the presence of the methyl group in this compound introduces significant steric hindrance that deactivates the molecule, distinguishing it from 6-NC.

Steric Factors Influencing Metabolic Activation and Genotoxicity

The lack of carcinogenicity in this compound, despite possessing the structural backbone of a potent carcinogen, is primarily attributed to steric hindrance. The metabolic activation of bay-region methylated PAHs like 5-methylchrysene requires a series of enzymatic reactions to form a diol epoxide in the bay region. iarc.fr The ultimate carcinogen, a bay-region diol epoxide, must then adopt a specific conformation to effectively intercalate into and form covalent bonds with DNA. nih.gov

In this compound, the bulky nitro group is positioned at C-6, directly adjacent to the C-5 methyl group within the same bay region. This arrangement creates significant steric crowding. It is hypothesized that this steric clash interferes with the metabolic process in two ways:

Inhibition of Epoxide Formation: The crowding may hinder the ability of cytochrome P450 enzymes to catalyze the final epoxidation of the 1,2-diol to form the 1,2-diol-3,4-epoxide. nih.gov

Interference with DNA Interaction: Even if the bay-region diol epoxide is formed, the presence of the nitro group could prevent the epoxide from achieving the necessary planar conformation required for effective intercalation and covalent binding with DNA bases. dntb.gov.uanih.gov

This concept of steric hindrance preventing genotoxicity is a known phenomenon in other classes of aromatic compounds, where substitution at positions ortho to an activating group can block the necessary enzymatic transformations. d-nb.info The evidence strongly indicates that the nitro substitution at the 6-position of 5-methylchrysene interferes with the specific structural requirements essential for the diol epoxide to exert its genotoxic effects, thereby neutralizing the potent carcinogenicity conferred by the bay-region methyl group. nih.gov

Environmental Occurrence, Formation, and Environmental Fate of 6 Nitro 5 Methylchrysene

Sources of Environmental Presence

6-Nitro-5-methylchrysene is a nitro-polycyclic aromatic hydrocarbon (nitro-PAH), a class of compounds that are not commercially produced but are formed through natural and anthropogenic processes. Their presence in the environment is primarily a result of the chemical transformation of their parent compound, 5-methylchrysene (B135471), a polycyclic aromatic hydrocarbon (PAH).

Combustion Processes (e.g., Diesel Exhaust, Petrol Exhaust, Coal Burning, Wood Burning)

The primary precursor to this compound, 5-methylchrysene, is a product of incomplete combustion of organic materials. wikipedia.org Consequently, this compound is expected to be found in environments impacted by various combustion sources.

Diesel and Petrol Exhaust: Diesel and gasoline engine exhausts are significant sources of PAHs, including 5-methylchrysene. who.int While direct measurements of this compound in exhaust are not extensively documented in the provided search results, the presence of its parent compound and other nitro-PAHs like 6-nitrochrysene (B1204248) in diesel exhaust suggests that it is likely formed. nih.govnih.gov Diesel-powered vehicles, in particular, release significant amounts of particulate matter to which PAHs and nitro-PAHs can adsorb. cdc.gov

Coal and Wood Burning: The incomplete combustion of coal and wood is a known source of 5-methylchrysene. wikipedia.org Indoor air particulate samples from homes burning smoky coal, smokeless coal, and wood have shown varying concentrations of 5-methylchrysene. wikipedia.org The subsequent atmospheric reactions of these emissions can lead to the formation of this compound.

Tobacco Smoke: 5-methylchrysene is a known component of tobacco smoke, with concentrations in mainstream smoke of some US domestic brand cigarettes ranging from 2.5 to 3.9 ng/cigarette. wikipedia.org

The following table summarizes the presence of the parent compound, 5-methylchrysene, in various combustion-related samples.

Source CategorySample TypeCompoundConcentration
Mobile Sources Diesel Exhaust Particulate6-Nitrochrysene1.9 - 58 ng/hp–h
Highway Air (PM2.5)5-Methylchrysene13 - 21 pg/m³
Stationary Sources Indoor Air (Smoky Coal)5-Methylchrysene1.6 - 17 µg/m³
Indoor Air (Smokeless Coal)5-Methylchrysene0.21 - 3.5 µg/m³
Indoor Air (Wood)5-Methylchrysene0.03 - 0.05 µg/m³
Other Sources Tobacco Smoke5-Methylchrysene2.5 - 3.9 ng/cigarette

Formation via Atmospheric Reactions (e.g., Nitration of Parent PAHs)

This compound is primarily formed in the atmosphere through the nitration of its parent PAH, 5-methylchrysene. researchgate.net This process can occur through both gas-phase and heterogeneous reactions on the surface of particulate matter. nih.gov

Atmospheric nitration reactions are initiated by radicals such as the hydroxyl radical (OH) in the presence of nitrogen oxides (NOx) during the daytime, and by the nitrate radical (NO3) at night. uniba.it Heterogeneous reactions can also occur on the surface of atmospheric particles, involving reactions with N2O5 or HNO3. uniba.it The formation of other nitro-PAHs, such as 1-nitropyrene (B107360) from the heterogeneous reaction of particle-bound pyrene with N2O5/NO3/NO2, has been observed to be significant. nih.gov

Association with Atmospheric Particulate Matter

Due to their low volatility, PAHs and nitro-PAHs, including this compound, are predominantly found adsorbed to atmospheric particulate matter (PM), particularly fine particulate matter (PM2.5). nih.govaaqr.org These small particles can remain suspended in the atmosphere for extended periods, allowing for long-range transport. toxoer.com The large surface area of these particles provides a medium for the adsorption of various organic compounds, including PAHs and their nitro-derivatives. nih.gov

The concentration of these compounds on particulate matter can vary depending on the proximity to emission sources. Urban areas with heavy traffic and industrial activity typically show higher concentrations of particle-bound PAHs and nitro-PAHs. nih.govcdc.gov

Photostability and Phototransformation Pathways

The photostability of this compound and related compounds has been studied. Research indicates that nitro-derivatives of PAHs are generally less photostable than their parent compounds. researchgate.net

A study on the photodegradation of various PAHs in isooctane solution found that the decomposition of nitro-PAHs is substantially faster than that of the parent PAHs and their methyl-derivatives. researchgate.net The order of photostability for some studied compounds was found to be: 1-methylchrysene > 6-methylchrysene > 5-methylchrysene > 4-methylchrysene > 9-methylanthracene > anthracene > 6-nitrochrysene > 9-nitroanthracene. researchgate.net This suggests that 6-nitrochrysene, a closely related compound to this compound, is significantly less stable under UV irradiation than its parent and methylated counterparts. The nitro-PAHs are thought to undergo rearrangement to nitrites and subsequent reactions. researchgate.net

Environmental Distribution and Persistence in Various Matrices (e.g., air, soil, water)

The environmental distribution of this compound is governed by its physical and chemical properties, including its low water solubility and tendency to adsorb to particulate matter.

Air: In the atmosphere, this compound exists predominantly in the particle-bound phase due to its high molecular weight. aaqr.orgtoxoer.com This association with particulate matter facilitates its long-range atmospheric transport. toxoer.com

Soil: Through wet and dry deposition, particle-bound this compound can be transferred from the atmosphere to soil and water. aaqr.org Once in the soil, its persistence can be significant. A study of grassland soils in central Europe detected various nitro-PAHs, indicating their presence and potential for accumulation in terrestrial environments. researchgate.net High molecular weight nitro-PAHs are expected to partition primarily to the soil. aaqr.org

Water: Due to its hydrophobic nature, this compound has very low solubility in water. wikipedia.org In aquatic environments, it is likely to be found associated with sediments.

The persistence of PAHs and their derivatives in the environment is a concern due to their potential for bioaccumulation and toxicity. The breakdown of these compounds in soil and water is primarily mediated by microorganisms and can take weeks to months. cdc.gov

Advanced Analytical Methodologies for Detection and Characterization of 6 Nitro 5 Methylchrysene

Chromatographic Separation Techniques

Chromatographic methods are essential for separating 6-nitro-5-methylchrysene from a multitude of other compounds, including isomeric nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) and parent PAHs, which often coexist in samples.

Gas Chromatography-Mass Spectrometry (GC-MS/HRMS)

Gas chromatography coupled with mass spectrometry is a powerful tool for the analysis of semi-volatile compounds like this compound. The high separation efficiency of capillary GC columns combined with the sensitivity and selectivity of MS detection allows for reliable identification and quantification.

For nitro-PAHs, negative chemical ionization (NCI) is often the preferred mode for mass spectrometry because the nitro group can readily capture an electron, leading to the formation of a stable negative ion. ufz.de This process is highly selective and results in enhanced sensitivity for nitro-compounds compared to other ionization techniques like electron ionization (EI). scispace.com GC-NCI/MS has been successfully applied to determine a range of nitro-PAHs, including 6-nitrochrysene (B1204248), in complex samples like diesel particulate matter and urban dust. ufz.descispace.com In some applications, tandem mass spectrometry (MS/MS) is used to further increase selectivity and reduce chemical noise, which is particularly useful for complex matrices. cedre.fr For instance, a GC-PCI-MS/MS (Positive Chemical Ionization) method showed significantly different sensitivity for 6-nitrochrysene compared to GC-NCI/MS, highlighting the importance of choosing the appropriate detection method. mdpi.com

Table 1: Example GC-MS Parameters for Nitro-PAH Analysis
ParameterCondition 1Condition 2
Instrument GC-MS/MSGC-NCI/MS
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film) cedre.frDB-5MS UI (60 m x 0.25 mm, 0.25 µm film) mdpi.com
Carrier Gas Helium, 1 mL/min cedre.frHelium, 1 mL/min mdpi.com
Injection Mode Splitless, 1 µL, 300°C cedre.frSplitless, 2 µL, 300°C mdpi.com
Oven Program 50°C (1 min), to 150°C at 10°C/min, then to 320°C (5 min) at 5°C/min cedre.fr60°C, to 145°C at 10°C/min, to 220°C at 4°C/min, then to 320°C (20 min) at 10°C/min mdpi.com
Ionization Mode Multiple Reaction Monitoring (MRM) cedre.frNegative Chemical Ionization (NCI) with Methane reagent gas mdpi.com
Analyte Example Alkylated PAHs, PASHs cedre.fr6-Nitrochrysene mdpi.com

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods

High-Performance Liquid Chromatography (HPLC) is a versatile alternative to GC, particularly for less volatile or thermally labile compounds. The separation is typically achieved on a C18 reversed-phase column. sfasu.edu

Various detection methods can be coupled with HPLC for the analysis of this compound and its derivatives. A diode array detector (DAD) can provide ultraviolet-visible (UV-Vis) spectra, which aids in identification. sfasu.edu For enhanced sensitivity and selectivity, fluorescence detection (FD) is often employed. Since many nitro-PAHs, including 6-nitrochrysene, are not naturally fluorescent, a derivatization step is required. This can be accomplished by reducing the nitro group to a highly fluorescent amino group. For example, 6-nitrochrysene can be reduced to 6-aminochrysene using a reducing agent like titanium(III) citrate, allowing for detection at picogram levels. tandfonline.com

The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) provides the highest degree of sensitivity and specificity. Atmospheric pressure chemical ionization (APCI) is a suitable interface for partially polar, non-ionizable compounds like nitro-PAHs. ufz.de While some research has focused on detecting the amino-PAH metabolites in urine using ultrahigh-performance liquid chromatography–tandem mass spectrometry (UHPLC–MS/MS), it has been noted that direct detection methods for 6-nitrochrysene itself are less commonly reported. chromatographyonline.com

Table 2: Example HPLC Conditions for Nitro-PAH and Derivative Analysis
ParameterCondition 1 (Isocratic)Condition 2 (Post-reduction)
Instrument HPLC-DAD sfasu.eduHPLC-FD tandfonline.com
Column C18 sfasu.eduNot specified, but separation of amino derivatives achieved
Mobile Phase Acetonitrile:Methanol (50:50, v/v) sfasu.eduMethanol and aqueous sodium acetate (B1210297) buffer (pH 4.5) tandfonline.com
Flow Rate 0.75 mL/min sfasu.edu0.5 mL/min tandfonline.com
Detection Diode Array Detector (DAD) at 254 nm and 280 nm sfasu.eduFluorescence Detector (FD), Ex/Em: 273/437 nm for 6-aminochrysene tandfonline.com
Analyte 6-Nitrochrysene (Retention time: 6.16 min) sfasu.edu6-Nitrochrysene (determined as 6-aminochrysene) tandfonline.com

Spectrometric Methods for Metabolite Identification and Adduct Analysis (e.g., Mass Spectrometry, NMR Spectroscopy, 32P-Postlabeling)

Identifying the metabolic products of this compound is crucial for assessing its mechanism of action. Spectrometric methods are indispensable for elucidating the structures of these metabolites and their covalent adducts with macromolecules like DNA.

Metabolism studies using rat liver homogenates and in vivo mouse epidermis models have identified several key metabolites of this compound based on their spectral properties. nih.govoup.comoup.com The major identified metabolites formed through the ring-oxidation pathway include trans-1,2-dihydro-1,2-dihydroxy-6-nitro-5-methylchrysene, which is a precursor to a bay-region dihydrodiol epoxide, as well as trans-9,10-dihydro-9,10-dihydroxy-6-nitro-5-methylchrysene and 6-nitro-5-hydroxymethylchrysene. nih.govoup.com Mass spectrometry, typically coupled with GC or HPLC, is the primary tool for identifying these metabolites by providing molecular weight and fragmentation data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of unknown compounds, including metabolites and DNA adducts. ajrconline.org While specific NMR studies on this compound metabolites are not widely published, the technique is fundamental in the field. For example, ¹H-NMR spectroscopy has been used to identify the structure of DNA adducts formed from the related compound 6-aminochrysene (a metabolite of 6-nitrochrysene), such as N-(deoxyinosin-8-yl)-6-aminochrysene and 5-(deoxyguanosin-N²-yl)-6-aminochrysene. researchgate.net NMR provides detailed information about the chemical environment of each proton and carbon atom, allowing for the unambiguous determination of molecular structure and stereochemistry. ajrconline.org

The ³²P-postlabeling assay is an ultrasensitive method for detecting and quantifying DNA adducts, capable of detecting as few as one adduct per 10¹⁰ nucleotides. nih.govmdpi.com The method involves enzymatically digesting DNA to nucleotides, labeling the adducted nucleotides with ³²P-phosphate, and then separating them using multi-dimensional thin-layer chromatography (TLC) or HPLC. nih.gov This technique has been applied to compare the DNA binding of this compound with its parent compound, 5-methylchrysene (B135471). nih.gov These studies revealed that while the chromatographic patterns of the DNA adducts were qualitatively similar, the extent of adduct formation from this compound in mouse epidermis was 15-fold lower than that from 5-methylchrysene. nih.govoup.com This lower level of DNA binding may be a key reason for its lack of tumorigenicity compared to its parent compound. oup.com

Sample Preparation and Enrichment Strategies (e.g., Accelerated Solvent Extraction, Gel Permeation Chromatography, Solid-Phase Extraction)

Effective sample preparation is a critical prerequisite for the successful analysis of trace-level contaminants like this compound. The goal is to efficiently extract the analyte from its matrix, remove interfering substances, and concentrate it to a level suitable for instrumental analysis.

Accelerated Solvent Extraction (ASE) , also known as Pressurized Solvent Extraction (PSE), is a widely used technique for extracting nitro-PAHs from solid and semi-solid environmental samples such as diesel particulate matter, soil, and sediment. oup.comresearchgate.netpreprints.org ASE uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process, while significantly reducing the amount of solvent required compared to traditional methods like Soxhlet extraction. iarc.fr Dichloromethane is a common solvent used for the extraction of nitro-PAHs from matrices like roadside dust. preprints.org

Gel Permeation Chromatography (GPC) is a size-exclusion cleanup technique used to remove high-molecular-weight interferences such as lipids, polymers, and proteins from sample extracts. cedre.frnih.gov This is particularly important for biological samples or highly contaminated environmental matrices. The sample extract is passed through a column containing a porous hydrophobic gel, which separates molecules based on their size. The smaller analytes of interest, like this compound, are retained longer and elute after the larger interfering molecules. nih.gov

Solid-Phase Extraction (SPE) is a versatile and widely used technique for sample cleanup and fractionation. inacom.nl It involves passing the sample extract through a cartridge containing a solid adsorbent. By selecting the appropriate sorbent and elution solvents, specific chemical classes can be isolated. For nitro-PAH analysis, SPE cartridges with silica (B1680970) gel or aminopropylsilane (B1237648) are often used to separate the nitro-PAH fraction from the less polar parent PAHs and more polar compounds. oup.comresearchgate.net This fractionation simplifies the final chromatogram and improves the accuracy of quantification. cedre.fr

Challenges in the Analysis of Nitro-Polycyclic Aromatic Hydrocarbons

The analysis of nitro-PAHs, including this compound, presents several significant challenges for analytical chemists.

Low Concentrations: Nitro-PAHs are typically present in the environment at concentrations one to three orders of magnitude lower than their parent PAHs. scispace.com This necessitates highly sensitive analytical methods and efficient enrichment procedures to achieve detectable levels.

Matrix Complexity: Environmental and biological samples are inherently complex. The presence of numerous other compounds, some with similar chemical properties, can interfere with the separation and detection of the target analyte, leading to co-elution and inaccurate quantification. mdpi.com

Analyte Stability: Some nitro-PAHs are susceptible to degradation, particularly through photolysis. This requires careful handling of samples and standards, such as using amber glassware and avoiding exposure to direct light, to prevent analyte loss during sample preparation and analysis.

Phase Partitioning: The physical state of nitro-PAHs in the environment can vary. Heavier compounds like 6-nitrochrysene are predominantly found adsorbed to particulate matter. scispace.com Their detection in the gas phase can be challenging, especially at low ambient temperatures, which affects assessments of total atmospheric concentration. scispace.com

Isomer Separation: Many nitro-PAHs exist as multiple isomers (e.g., 1-nitropyrene (B107360) and 2-nitropyrene). These isomers can have different toxicological properties but similar chromatographic behavior, making their complete separation a significant analytical challenge that requires high-resolution chromatographic systems.

Low Biological Adduct Levels: A key challenge in biomonitoring is the extremely low level of DNA adducts formed. Although this compound is metabolized to reactive intermediates, its DNA binding in vivo is significantly lower than that of its non-nitrated parent compound. nih.gov Detecting and quantifying these very low adduct levels requires ultrasensitive techniques like ³²P-postlabeling or specialized LC-MS/MS methods.

Computational and in Silico Approaches in 6 Nitro 5 Methylchrysene Research

Molecular Modeling of Metabolic Transformations and Enzyme Interactions

Molecular modeling techniques are employed to simulate the metabolic pathways of 6-Nitro-5-methylchrysene and its interactions with metabolic enzymes. While its parent compound, 5-methylchrysene (B135471) (5-MeC), is a potent carcinogen, this compound is reportedly inactive. nih.gov Computational studies help to rationalize these observed differences in biological activity by examining their metabolic activation.

Experimental studies have identified the primary metabolites of this compound formed in vitro using rat liver homogenates and in vivo in mouse epidermis. nih.govnih.gov These include trans-1,2-dihydro-1,2-dihydroxy-6-nitro-5-methylchrysene (6-NO2-5-MeC-1,2-diol), the precursor to a bay-region dihydrodiol epoxide, as well as trans-9,10-dihydro-9,10-dihydroxy-6-nitro-5-methylchrysene and 6-nitro-5-hydroxymethylchrysene. nih.govnih.gov

Molecular docking simulations can model the binding of these metabolites and the parent compound within the active sites of cytochrome P450 (CYP) enzymes, which are crucial for their metabolism. scispace.com For instance, studies on related polycyclic aromatic hydrocarbons (PAHs) show that enzymes like CYP1B1 are involved in their activation. scispace.comnih.gov Molecular modeling can assess the binding affinity and orientation of this compound and its metabolites within these enzymes, providing insight into why certain metabolic pathways are favored or hindered. The nitro-group at the 6-position is thought to sterically or electronically interfere with the optimal positioning required for the enzymatic reactions that lead to a highly carcinogenic bay-region diol epoxide, a hypothesis that can be rigorously tested using molecular dynamics and docking simulations. nih.gov

FeatureThis compound5-Methylchrysene
Identified Metabolites trans-1,2-dihydro-1,2-dihydroxy-6-nitro-5-methylchrysene, trans-9,10-dihydro-9,10-dihydroxy-6-nitro-5-methylchrysene, 6-nitro-5-hydroxymethylchrysene nih.govnih.govtrans-1,2-dihydro-1,2-dihydroxy-5-methylchrysene (proximate carcinogen), 1,2- & 7,8-Dihydrodiols, 1-, 7- & 9-hydroxy-5-methylchrysene, 5-hydroxymethylchrysene (B1213983) nih.govnih.gov
Metabolic Fate Formation of its proximate carcinogen precursor (6-NO2-5-MeC-1,2-diol) is higher than that of 5-MeC's precursor from 5-MeC. nih.govLeads to a potent bay-region diol epoxide. nih.gov
Enzyme Interactions The nitro-group likely interferes with structural requirements for enzyme interactions leading to activation. nih.govInteracts with and is activated by cytochrome P450 enzymes like CYP1B1. scispace.comnih.gov

Quantum Chemical Calculations of Reactivity and Electrophilicity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are essential for understanding the intrinsic electronic properties that govern the reactivity of this compound. scienceopen.comacs.org These methods can compute various molecular descriptors that correlate with chemical behavior.

Key descriptors include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). acs.orgnih.gov The ELUMO is particularly relevant for nitroaromatic compounds, as it indicates the ease with which a molecule can accept an electron, a critical step in the reductive metabolic activation of nitro-groups. nih.gov A lower ELUMO value generally corresponds to greater electrophilicity and higher reactivity. The electrophilicity index (ω) is another quantum chemical descriptor that quantifies the global electrophilic nature of a molecule and has been successfully used in modeling the mutagenicity of nitroaromatics. nih.gov

Furthermore, electrostatic potential maps can be generated to visualize the electron density distribution around the molecule. researchgate.net For carcinogenic PAHs, regions of significant negative potential, particularly in the bay region, are often associated with the formation of reactive epoxide intermediates. researchgate.net Comparing the calculated electrostatic potential map of this compound with that of the carcinogenic 5-methylchrysene can reveal how the electron-withdrawing nitro group alters the electronic landscape of the chrysene (B1668918) system, potentially deactivating the bay region towards epoxidation. nih.gov

Computational MethodKey DescriptorsApplication to this compound
Density Functional Theory (DFT) EHOMO, ELUMO, HOMO-LUMO gap, Ionization Potential, Electron Affinity. acs.orgPredicts the molecule's ability to accept electrons, which is crucial for nitroreduction pathways and overall reactivity. nih.gov
Quantum Chemical Calculations Electrophilicity Index (ω), Partial Atomic Charges. nih.govQuantifies the electrophilic character, helping to predict its interaction with nucleophilic sites in DNA and proteins.
Electrostatic Potential Mapping Visualization of electron-rich and electron-poor regions. researchgate.netHelps to understand how the nitro group modifies the reactivity of the aromatic ring system, particularly the bay region, compared to 5-methylchrysene. nih.govresearchgate.net

Prediction of DNA Binding Affinity and Adduct Formation Sites

A crucial aspect of chemical carcinogenesis is the formation of covalent adducts between reactive metabolites and DNA. nih.gov Computational methods are used to predict the likelihood of such events and the specific sites on both the metabolite and the DNA where binding occurs.

For this compound, the ultimate reactive metabolite is presumed to be its bay-region diol epoxide. nih.gov Molecular modeling can be used to simulate the interaction of this epoxide with DNA. These simulations can predict the binding affinity and the preferred conformation of the adduct. Experimental evidence shows that the extent of DNA adduct formation from 5-MeC is 15-fold greater than from this compound in mouse epidermis. nih.gov Furthermore, the reaction between calf thymus DNA and the bay-region diol epoxide of 5-MeC yields about four times more adducts than the corresponding diol epoxide of this compound. nih.gov

Computational analyses suggest that the nitro substitution at the 6-position interferes with the structural requirements necessary for efficient DNA interaction. nih.gov This interference could be due to steric hindrance, which prevents the reactive epoxide from achieving the necessary proximity and orientation to attack nucleophilic sites on DNA bases, or due to altered electronic properties. Modeling can also predict which DNA bases (e.g., guanine (B1146940), adenine) and which specific atoms (e.g., N7 of guanine) are the most likely targets. nih.gov For other PAHs, studies have identified mutational hotspots in genes like p53, and computational models can help explain why these specific sites are preferentially targeted. nih.gov

FactorThis compound Metabolite5-Methylchrysene Metabolite
Relative DNA Adduct Formation (in vivo) 1x nih.gov15x nih.gov
Relative DNA Adduct Formation (in vitro, diol epoxide) ~1x nih.gov~4x nih.gov
Predicted Reason for Difference Nitro-group at the 6-position likely interferes with the structural requirements for specific DNA interactions. nih.govFavorable structure for intercalation and covalent binding of its bay-region diol epoxide. nih.gov
Potential Adduct Sites Predicted to be similar to other PAHs, targeting nucleophilic sites on purine (B94841) bases. nih.govnih.govForms adducts at guanine residues; hotspots identified in the p53 gene. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling for Biological Endpoints

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) models are statistical and computational tools that correlate a compound's chemical structure with its biological activity. nih.govnih.gov These models are used to predict the potential toxicity or carcinogenicity of untested chemicals based on the properties of structurally similar compounds.

For this compound, SAR analysis involves comparing its structure and activity to related compounds like 5-methylchrysene and other nitro-PAHs. The simple observation that adding a nitro group at the 6-position of the potent carcinogen 5-methylchrysene leads to an inactive compound is a fundamental SAR finding. nih.gov

QSAR models formalize these relationships by using calculated molecular descriptors. nih.gov For nitroaromatic compounds, relevant descriptors often include hydrophobicity (logP), electronic parameters (like ELUMO and electrophilicity index ω), and steric descriptors. nih.gov A QSAR model developed for a series of nitro-PAHs could be used to predict the mutagenic or carcinogenic potential of this compound. These models can integrate data from numerous compounds to identify the key structural features that drive toxicity. acs.orgpitt.edu The development of robust QSAR models, often guided by OECD principles, can significantly reduce the need for animal testing by providing reliable in silico toxicity predictions. nih.govoecd.org

Future Research Directions for 6 Nitro 5 Methylchrysene

Elucidation of Unidentified Metabolic Pathways and Novel Metabolites

A critical area for future investigation is the complete characterization of the metabolic pathways of 6-nitro-5-methylchrysene. While studies using rat liver homogenates and in vivo mouse models have identified several metabolites, including trans-1,2-dihydro-1,2-dihydroxy-6-nitro-5-methylchrysene and 6-nitro-5-hydroxymethylchrysene, the full metabolic profile is likely more extensive. nih.gov The potential for the formation of other, as yet unidentified, metabolites through alternative biotransformation routes cannot be discounted.

Future research should employ high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to identify and structurally elucidate novel metabolites in various biological systems. Investigating the metabolic capabilities of different human tissues, particularly the lung which is a primary target for PAHs, is crucial. researchgate.net Understanding the complete metabolic network is paramount, as even minor metabolites can possess significant biological activity.

Comprehensive Mechanistic Studies of Differential Biological Activities Across Isomers

The striking difference in tumorigenicity between the inactive this compound and the potent carcinogen 5-methylchrysene (B135471) underscores the need for detailed mechanistic studies. nih.gov While it has been suggested that the nitro substitution at the 6-position may interfere with the formation of a bay-region diol epoxide necessary for DNA adduction, the precise molecular mechanisms governing this deactivation are not fully understood. nih.gov

Comparative studies with other isomers of nitro-methylchrysene are essential to dissect the structure-activity relationships. Research should focus on the comparative DNA binding affinities and the nature of the DNA adducts formed by different isomers. nih.gov Investigating the role of specific cytochrome P450 enzymes and other metabolizing enzymes in the activation and detoxification of these isomers will provide critical insights. oup.comnih.gov Furthermore, exploring the impact of these isomers on cellular signaling pathways, beyond direct DNA damage, could reveal alternative mechanisms of toxicity or its absence.

Development of Novel Analytical Techniques for Trace Level Environmental and Biological Detection

The ubiquitous presence of nitro-PAHs in the environment necessitates the development of more sensitive and selective analytical methods for their detection at trace levels. researchgate.net Current methods, while effective, often require extensive sample preparation and may have limitations in detecting ultra-trace concentrations in complex matrices like air, water, soil, and biological tissues. scielo.br

Future efforts should focus on advancing techniques such as gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to achieve lower detection limits and higher specificity. thermoscientific.compsu.edu The development of novel sample extraction and clean-up procedures, such as solid-phase microextraction (SPME) and pressurized liquid extraction (PLE), can enhance the efficiency and reduce the environmental footprint of the analytical process. thermoscientific.commdpi.com These advancements are critical for accurate exposure assessment and for monitoring the environmental fate of this compound and its isomers.

Integration of In Vitro, In Vivo, and In Silico Data for Enhanced Mechanistic Understanding

A holistic understanding of the biological impact of this compound can only be achieved through the integration of data from multiple research modalities. In vitro studies using cell cultures can provide rapid screening of metabolic pathways and cytotoxic effects. allenpress.comoup.com In vivo animal models are indispensable for understanding the complex interplay of metabolism, distribution, and excretion in a whole organism. nih.govresearchgate.netnih.gov

The power of these experimental approaches can be significantly amplified by the incorporation of in silico methods. Quantitative structure-activity relationship (QSAR) modeling can help predict the biological activity of uncharacterized isomers and metabolites. pitt.eduacs.org Physiologically based pharmacokinetic (PBPK) modeling can simulate the absorption, distribution, metabolism, and excretion (ADME) of this compound, providing a framework for extrapolating findings from animals to humans. The integration of these diverse data streams will be instrumental in building comprehensive models that can predict the potential risks associated with human exposure and guide future toxicological research.

Q & A

Q. How can researchers ensure reproducibility in studies involving this compound?

  • Guidelines : Adhere to the ARRIVE 2.0 framework for preclinical studies. Publish raw chromatographic data, NMR spectra, and statistical code in open-access repositories. Cross-validate findings with independent labs using shared reference materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.